molecular formula C13H14N2 B2452939 5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 937644-43-4

5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline

Cat. No. B2452939
CAS RN: 937644-43-4
M. Wt: 198.269
InChI Key: FPMWUJAKSDCVOH-UHFFFAOYSA-N
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Description

5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline (DMQ) is a member of the pyrroloquinoline family of compounds that is gaining increasing attention in the scientific community due to its potential applications in both medicinal and industrial research. DMQ is a synthetic compound that has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

Synthesis and Chemical Properties

5,7-Dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline, a heterocyclic compound, has been extensively studied for its synthetic and chemical properties. Research by Tanaka et al. (1972) focused on the synthesis of 1H-pyrrolo[2,3-b]quinolines and their chemical properties, derived from 2,3-dihydrofuro[3,2-c]quinolines or 3-(β-chloroethyl)-2,4-dichloroquinolines, highlighting the importance of this compound in organic synthesis (Tanaka et al., 1972).

Biological Activity and Applications

The biological activities of pyrrolo[2,3-b]quinoline derivatives have been a significant area of research. Ferlin et al. (2002) designed and synthesized Mannich bases of 3H-pyrrolo[3,2-f]quinoline as potential vasorelaxing agents, demonstrating the therapeutic potential of these compounds in cardiovascular diseases (Ferlin et al., 2002).

Combinatorial Synthesis

The combinatorial synthesis of pyrrolo[3,2-f]quinoline derivatives has been explored by Zhou et al. (2013), using a three-component reaction under catalyst-free conditions. This approach demonstrates the versatility and potential for large-scale synthesis of pyrroloquinoline derivatives (Zhou et al., 2013).

Medicinal Chemistry Applications

In medicinal chemistry, pyrrolo[2,3-b]quinoline derivatives have been synthesized for various pharmacological applications. For instance, Milbank et al. (2009) discussed the synthesis of bidentate transition metal complexes of 1-(chloromethyl)-5-hydroxy-3-(5,6,7-trimethoxyindol-2-ylcarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-f]quinoline as hypoxia-selective cytotoxins, highlighting their potential in targeted cancer therapy (Milbank et al., 2009).

Photophysical Properties

Research by Silva et al. (2021) on 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] demonstrated the photophysical properties of pyrroloquinoline derivatives. Their studies on cross-coupling reactions and photophysical properties reveal potential applications in materials science and photonics (Silva et al., 2021).

Mechanism of Action

Target of Action

The primary target of 5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several types of tumors .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial adme properties

Result of Action

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibits the migration and invasion of these cells . These results suggest that this compound could have potential therapeutic applications in cancer treatment .

properties

IUPAC Name

5,7-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-8-5-9(2)11-7-10-3-4-14-13(10)15-12(11)6-8/h5-7H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMWUJAKSDCVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C3CCNC3=NC2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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